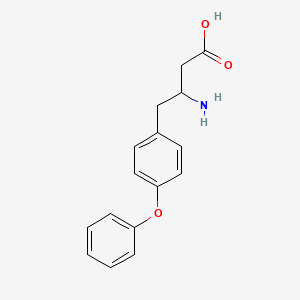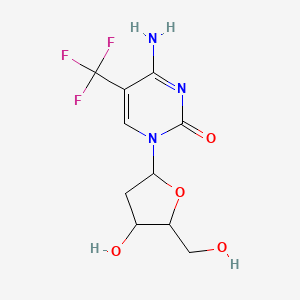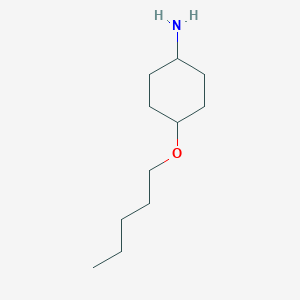
3-Amino-4-(4-phenoxyphenyl)butyric Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(4-phenoxyphenyl)butyric Acid is a chemical compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes an amino group and a phenoxyphenyl group attached to a butyric acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-phenoxyphenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The final step involves hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Protecting groups such as t-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may be used to protect the amino group during synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(4-phenoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The phenoxy group can be reduced to form phenyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Phenyl derivatives.
Substitution: Alkylated or acylated amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4-(4-phenoxyphenyl)butyric Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(4-phenoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 4-Amino-3-phenylbutyric acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
Uniqueness
3-Amino-4-(4-phenoxyphenyl)butyric Acid stands out due to its unique combination of an amino group and a phenoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors and inhibit inflammatory enzymes makes it a compound of significant interest in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
3-amino-4-(4-phenoxyphenyl)butanoic acid |
InChI |
InChI=1S/C16H17NO3/c17-13(11-16(18)19)10-12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,13H,10-11,17H2,(H,18,19) |
Clave InChI |
ASESWNGZKTXENE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)



![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)


![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)


![ethyl N-(9-formyl-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl)carbamate](/img/structure/B12279761.png)
![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)

